ZSTK474

Descripción general

Descripción

ZSTK-474 es un potente inhibidor de la fosfoinositido 3-cinasa (PI3K), una familia de enzimas involucradas en funciones celulares como el crecimiento, la proliferación, la diferenciación, la motilidad y la supervivencia. Es conocido por su capacidad de inhibir las cuatro isoformas de PI3K de clase I (α, β, δ y γ) con alta especificidad y potencia . Este compuesto ha ganado una atención significativa en la investigación científica debido a sus potenciales aplicaciones terapéuticas, particularmente en el tratamiento del cáncer.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de ZSTK-474 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación del núcleo de benzimidazol, seguido de la introducción del grupo triacina y el grupo fenilo fluorado. Las condiciones de reacción típicamente involucran el uso de bases fuertes, como el hidruro de sodio, y solventes orgánicos como la dimetilformamida (DMF) y el diclorometano (DCM). El producto final se purifica mediante cromatografía en columna para lograr una alta pureza .

Métodos de producción industrial: La producción industrial de ZSTK-474 sigue rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, con un control cuidadoso de las condiciones de reacción y los pasos de purificación. El uso de reactores automatizados y técnicas de purificación avanzadas, como la cromatografía líquida de alta resolución (HPLC), garantiza una calidad y escalabilidad consistentes .

Análisis De Reacciones Químicas

PI3K Inhibition by ZSTK474

This compound inhibits all Class 1 PI3K isoforms . It has potent nanomolar inhibition, most notably toward PI3Kα (IC50 = 5.0 nM) and PI3Kδ (IC50 = 3.9 nM) . It acts as a pan-PI3K inhibitor with IC50 values of 16, 44, 5, and 49 nmol/L for PI3Kα, β, δ, and γ, respectively . this compound has greater potency in inhibiting PI3K compared to LY294002, with decreased toxicity .

This compound competes with ATP to inhibit PI3Kα . The same inhibition mode is exhibited for the other three PI3K isoforms .

Structural Analysis and Molecular Docking

Molecular docking analysis reveals that one of this compound's morpholine groups assumes a chair conformation, with its oxygen forming a key hydrogen bond interaction with the hinge Val828 backbone amide in the catalytic domain. The second morpholine group has a twisted half-chair conformation and extends out of the ATP binding site . The benzimidazole N-3 atom forms hydrogen bonds with the primary amine of Lys779 .

Effects of Morpholine Replacement on PI3K Inhibition

Replacing a single morpholine group in this compound with piperazine (analog 2a ) reduces its PI3Kα and PI3Kδ inhibition by 36-fold and PI3Kβ and PI3Kγ inhibition by >70-fold . N-acetylation of 2a (to give 2b ) restores its PI3K isoform inhibition profile (IC50 = 2.9 to 21 nM), similar to this compound (IC50 = 3.9 to 20.8 nM) . Replacing the morpholine group with ethanolamine (6a ) or diethanolamine (6b ) maintains high inhibition .

This compound in Cancer Treatment

This compound has shown potential as a therapeutic candidate for Wilms' Tumor (WT), also known as nephroblastoma . this compound exhibited the highest negative correlation coefficient with the disease among tested compounds . this compound inhibits phosphorylation of signaling components downstream from PI3K, such as Akt and glycogen synthase kinase 3β, and mediates a decrease in cyclin .

Antitumor Activity in Sarcoma Cell Lines

This compound's antitumor profiles were examined across a panel of sarcoma cell lines regarding tumor growth effects, PI3K-downstream signaling pathway alterations, and apoptosis induction in vitro and in vivo . These profiles were compared to genetic backgrounds of sarcoma cells to identify potential predictive markers for this compound's antitumor efficacy .

Aplicaciones Científicas De Investigación

ZSTK-474 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria.

Química: En química, ZSTK-474 se utiliza como un compuesto herramienta para estudiar la inhibición de PI3K y sus efectos en diversos procesos celulares. También se utiliza en el desarrollo de nuevos inhibidores de PI3K con mayor potencia y selectividad .

Biología: En la investigación biológica, ZSTK-474 se utiliza para estudiar el papel de PI3K en las vías de señalización celular. Se ha demostrado que inhibe la proliferación celular al detener las células en la fase G1 del ciclo celular. Además, bloquea la secreción del factor de crecimiento endotelial vascular (VEGF) y las metaloproteinasas de la matriz (MMP), inhibiendo así la migración, invasión y adhesión celular .

Medicina: En medicina, ZSTK-474 se está investigando por sus potenciales aplicaciones terapéuticas en el tratamiento del cáncer. Ha demostrado eficacia en la inhibición del crecimiento tumoral en modelos preclínicos al dirigirse a la vía PI3K, que a menudo está desregulada en el cáncer .

Industria: En la industria farmacéutica, ZSTK-474 se utiliza en programas de descubrimiento y desarrollo de fármacos centrados en inhibidores de PI3K. Su alta potencia y selectividad lo convierten en un valioso compuesto principal para desarrollar nuevos agentes anticancerígenos .

Mecanismo De Acción

ZSTK-474 ejerce sus efectos inhibiendo competitivamente el bolsillo de unión al ATP de PI3K, evitando así la fosforilación del fosfatidilinositol (4,5)-bisfosfato (PIP2) a fosfatidilinositol (3,4,5)-trifosfato (PIP3). Esta inhibición interrumpe las vías de señalización descendentes mediadas por PIP3, incluida la activación de la proteína cinasa B (Akt) y la diana de rapamicina en mamíferos (mTOR). Como resultado, ZSTK-474 inhibe la proliferación, migración, invasión y supervivencia celular .

Comparación Con Compuestos Similares

Compuestos similares:

- LY294002

- Wortmannin

- GDC-0941

- BKM120

Unicidad: En comparación con otros inhibidores de PI3K, ZSTK-474 demuestra una mayor potencia y selectividad para las isoformas de PI3K. También exhibe menor toxicidad y mayor especificidad, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas. Además, ZSTK-474 ha mostrado una inhibición débil de mTOR, lo que aumenta aún más su especificidad para PI3K .

Actividad Biológica

ZSTK474 is a potent and selective inhibitor of class I phosphatidylinositol 3-kinase (PI3K), which has garnered significant attention for its potential in cancer therapy. This article explores the biological activity of this compound, emphasizing its mechanisms of action, effects on various cancer cell lines, and results from preclinical studies.

This compound primarily exerts its biological effects through the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell proliferation, survival, and metabolism. The compound has been shown to:

- Induce G1 Phase Arrest : this compound leads to G1 phase cell cycle arrest by upregulating cyclin-dependent kinase inhibitor p27 and downregulating cyclin D1, resulting in the dephosphorylation of retinoblastoma protein (pRb) .

- Promote Autophagy : The compound induces autophagic vacuole formation in cancer cells, with evidence suggesting that this effect is linked to its inhibition of mTOR signaling .

- Enhance Sensitivity to Chemotherapy : In glioblastoma models, this compound has been shown to sensitize cells to temozolomide by promoting DNA damage and inhibiting homologous recombination repair mechanisms .

In Vitro Studies

This compound has demonstrated significant antiproliferative activity across various cancer cell lines. Below is a summary of key findings from in vitro studies:

| Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.32 | G1 arrest via p27 upregulation |

| K562 (Leukemia) | 4.69 | G1 arrest; enhanced p27 expression |

| Glioblastoma | 2.0 | Sensitization to temozolomide |

| Wilms' Tumor | 2.0 | Induction of apoptosis and G0/G1 arrest |

In Vivo Studies

Preclinical studies have further validated the efficacy of this compound in vivo:

- Tumor Growth Inhibition : In xenograft models, this compound significantly reduced tumor growth in various cancer types, including sarcoma and glioblastoma .

- Anti-Angiogenic Effects : this compound inhibited angiogenesis by downregulating HIF-1α and VEGF production, leading to decreased microvessel density in tumor tissues .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Breast Cancer : A study involving MCF-7 cells showed that treatment with this compound resulted in a concentration-dependent decrease in cyclin D1 levels and increased p27 expression, leading to effective G1 arrest .

- Glioblastoma : The combination of this compound with temozolomide demonstrated enhanced antitumor activity compared to monotherapy, indicating a promising strategy for treating resistant glioblastomas .

- Wilms' Tumor : Research indicated that this compound effectively inhibited tumor growth in Wilms' tumor models while also inducing apoptosis and cell cycle arrest .

Propiedades

IUPAC Name |

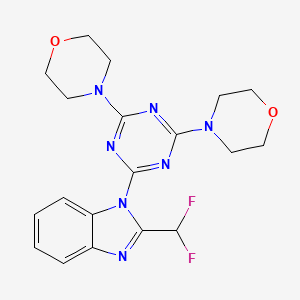

4-[4-[2-(difluoromethyl)benzimidazol-1-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F2N7O2/c20-15(21)16-22-13-3-1-2-4-14(13)28(16)19-24-17(26-5-9-29-10-6-26)23-18(25-19)27-7-11-30-12-8-27/h1-4,15H,5-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGVNLRPZOWWDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N3C4=CC=CC=C4N=C3C(F)F)N5CCOCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F2N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30197179 | |

| Record name | ZSTK474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475110-96-4 | |

| Record name | 2-(Difluoromethyl)-1-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475110-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ZSTK474 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475110964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZSTK-474 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12904 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ZSTK474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30197179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZSTK-474 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K0068GK39A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of ZSTK474?

A: this compound directly targets and inhibits the activity of class I phosphatidylinositol 3-kinases (PI3Ks). [] This makes it a pan-class I PI3K inhibitor, meaning it affects all four isoforms of class I PI3Ks (α, β, γ, and δ). []

Q2: How does this compound interact with its target, PI3K?

A: this compound binds to the ATP-binding pocket of PI3K, competing with ATP and thereby inhibiting the enzyme's activity. [] This inhibition is reversible. []

Q3: What are the downstream consequences of PI3K inhibition by this compound?

A3: this compound's inhibition of PI3K leads to a cascade of downstream effects, including:

- Inhibition of Akt Phosphorylation: this compound effectively inhibits the phosphorylation of Akt, a key downstream effector of PI3K. [, ]

- Suppression of mTOR Signaling: As mTOR is a downstream component of the PI3K pathway, this compound indirectly inhibits mTOR signaling. []

- Downregulation of Cell Cycle Regulators: this compound treatment leads to a decrease in the levels of cyclin D1 and an increase in p27kip1 and p15ink4b, proteins involved in cell cycle regulation. []

- Induction of G1 Cell Cycle Arrest: this compound primarily exerts its antiproliferative effect by inducing G1 cell cycle arrest, halting the cell cycle in the G1 phase. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C20H24F2N8O2 and a molecular weight of 446.46 g/mol.

Q5: How do modifications to the this compound structure affect its activity and selectivity?

A5: Studies exploring structure-activity relationships have revealed key insights:

- Difluoromethyl Group Importance: The difluoromethyl group present in the this compound structure is crucial for both inhibiting cell growth and PI3K activity. []

- Impact of Substitutions: Modifications to the morpholine and benzimidazole rings of this compound can impact its binding affinity to PI3K. [, ] For instance, methoxy substitutions on the benzimidazole ring generally decrease potency at PI3Kα and significantly reduce PI3Kγ potency. []

- Hydroxylphenyl Substitutions: Replacing the 2-difluoromethylbenzimidazole moiety with a 3-hydroxyphenyl group has been shown to shift selectivity towards PI3Kα while significantly reducing PI3Kγ inhibition. []

Q6: Are there efforts to design this compound derivatives with improved isoform selectivity?

A: Yes, researchers are exploring structure-based design strategies to develop this compound analogs with enhanced selectivity towards specific PI3K isoforms. One approach involves targeting non-conserved residues within the PI3K binding site. For example, designing compounds that interact with p110αGln859 has shown promise in improving selectivity towards PI3Kδ. []

Q7: How is this compound formulated for in vivo experiments?

A: In in vivo studies, this compound is often formulated as a solid dispersion to enhance its solubility and bioavailability. []

Q8: What is known about the pharmacokinetic profile of this compound?

A8: this compound demonstrates favorable pharmacokinetic properties, including:

- Oral Bioavailability: It can be effectively administered orally, a significant advantage for clinical use. [, ]

- Brain Penetration: Notably, this compound can cross the blood-brain barrier, making it a potential candidate for treating brain tumors. [, ]

Q9: Has this compound's ability to inhibit its target been confirmed in vivo?

A: Yes, studies have shown that oral administration of this compound effectively inhibits the phosphorylation of Akt in tumor tissues, confirming its target engagement in vivo. []

Q10: What is the evidence for this compound's anticancer activity in preclinical models?

A10: this compound has demonstrated significant antitumor activity in various preclinical cancer models:

- In Vitro Studies: It potently inhibits the proliferation of a wide range of human cancer cell lines, including lung, prostate, breast, and leukemia cell lines. [, , , , , , ]

- Xenograft Models: Oral administration of this compound effectively suppresses tumor growth in xenograft models of human cancers, including lung, prostate, and pancreatic cancers. [, , ]

- Orthotopic Brain Tumor Models: this compound's ability to penetrate the blood-brain barrier has been demonstrated in orthotopic brain tumor models, where it effectively inhibited tumor growth and prolonged survival. []

- Collagen-Induced Arthritis Model: this compound has also shown promising results in a mouse model of rheumatoid arthritis (collagen-induced arthritis), reducing joint inflammation and bone destruction. []

Q11: Has this compound been evaluated in clinical trials?

A: Yes, this compound has advanced to clinical trials for patients with advanced solid malignancies. [] While detailed clinical trial data are not included in the provided abstracts, early results suggest manageable side effects and the potential for prolonged stable disease in some patients.

Q12: What are the potential mechanisms of resistance to this compound?

A: Research indicates that overexpression of the insulin-like growth factor 1 receptor (IGF1R) may contribute to both intrinsic and acquired resistance to this compound. [, , ]

Q13: Can targeting IGF1R overcome this compound resistance?

A: Studies suggest that inhibiting IGF1R, either through targeted knockdown or using IGF1R inhibitors (IGF1R-TKIs), can enhance the efficacy of this compound in resistant cancer cells. [, ] This finding highlights a potential strategy for overcoming resistance and improving treatment outcomes.

Q14: Are there strategies to improve the delivery of this compound to specific targets?

A: While not extensively discussed in the abstracts, one study explored the potential of convection-enhanced delivery (CED) to deliver this compound directly to brain tumors, improving its therapeutic efficacy in a preclinical model. []

Q15: Has this compound been investigated in combination with other therapies?

A15: Yes, several studies have explored the synergistic potential of this compound in combination with other anticancer agents, including:

- Chemotherapeutic Agents: Combining this compound with chemotherapeutic drugs such as gemcitabine, cytarabine, or vincristine enhanced antitumor activity in preclinical models of pancreatic cancer and leukemia. [, ]

- mTOR Inhibitors: Dual inhibition of PI3K and mTOR using this compound in combination with rapamycin demonstrated synergistic effects in prostate and lung cancer models. []

- BRAF/MEK Inhibitors: In BRAF-mutant melanoma cells, this compound enhanced the antitumor activity of both BRAF and MEK inhibitors, highlighting a potential strategy to overcome resistance to these targeted therapies. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.